N-(3-methyl-4-(N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(3-methyl-4-(N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H26N4O5S2 and its molecular weight is 466.57. The purity is usually 95%.
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Scientific Research Applications
Alternative Products in Chemical Reactions
- This compound has been observed as an alternative product in chemical reactions involving benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, and ω-bromoacetophenone. The research demonstrates the synthesis of alternative products, illustrating the compound's role in complex chemical processes (Krauze et al., 2007).
Pharmacological Characterization
- A structurally similar compound, PF-04455242, has been characterized for its high affinity and selectivity as a κ-opioid receptor antagonist. This highlights the potential pharmacological applications of compounds with similar structures in the treatment of conditions like depression and addiction disorders (Grimwood et al., 2011).
Synthesis in Antibacterial Drugs
- The compound has been studied for its role as an impurity in the synthesis of the antibacterial drug Sulfamethizole. This sheds light on the compound's potential relevance in the pharmaceutical industry, particularly in the quality control and synthesis processes of drugs (Talagadadeevi et al., 2012).
Biological Activity
- Research has been conducted on the synthesis and antibacterial activity of similar compounds, demonstrating their potential in developing new antimicrobial agents. This suggests the compound's relevance in the field of medicinal chemistry and drug development (Khalid et al., 2016).
Anticancer Research
- Sulfonamide-derived isatins, structurally similar to the compound , have been investigated for their cytotoxic effects against hepatic cancer cell lines. This research indicates the potential of such compounds in cancer treatment and their mechanism of action (Eldeeb et al., 2022).
Chemical Synthesis and Modification
- The compound's relevance in chemical synthesis and modification processes has been studied, particularly in the context of creating bioactive sulfonamides and derivatives for therapeutic applications (Khalid, 2012).
Anxiolytic Potential
- Research into compounds with similar structures has explored their potential as anxiolytics, demonstrating their relevance in the development of treatments for anxiety disorders (Kordik et al., 2006).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a crucial role in signal transduction pathways and control many aspects of cellular growth and behavior.
Mode of Action
Similar compounds have been found to bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions .
Biochemical Pathways
Similar compounds have been found to inhibit the activity of tyrosine kinases , which are involved in many cellular processes, including cell growth, differentiation, and metabolism.
Result of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases , which can lead to the inhibition of cellular growth and proliferation.
Properties
IUPAC Name |
N-[3-methyl-4-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5S2/c1-15-12-18(23-16(2)25)5-6-20(15)30(26,27)22-13-17-7-10-24(11-8-17)31(28,29)19-4-3-9-21-14-19/h3-6,9,12,14,17,22H,7-8,10-11,13H2,1-2H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCHUTGGPJFHHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.